molecular formula C16H10N4O4S2 B3208034 5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 1049283-59-1

5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B3208034
CAS No.: 1049283-59-1
M. Wt: 386.4 g/mol
InChI Key: CSIVDYBRRGTCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, an oxadiazole ring, a benzo[b]thiophene ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring structures and functional groups. The thiophene and benzo[b]thiophene rings contain sulfur atoms, while the oxadiazole ring contains nitrogen and oxygen atoms . The nitro group is attached to the benzo[b]thiophene ring, and the carboxamide group is attached to the same ring at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the nitro group, for example, could make the compound susceptible to reduction reactions. The thiophene and oxadiazole rings might also undergo various substitution or addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the ring structures could influence its stability and solubility .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity and stability, and investigating its biological activity .

Properties

IUPAC Name

5-nitro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4S2/c21-15(13-7-9-6-10(20(22)23)3-4-12(9)26-13)17-16-19-18-14(24-16)8-11-2-1-5-25-11/h1-7H,8H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIVDYBRRGTCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
Reactant of Route 2
5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
Reactant of Route 3
5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
Reactant of Route 5
5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.